molecular formula C6H4BrFS B1294199 3-Bromo-4-fluorothiophenol CAS No. 942473-85-0

3-Bromo-4-fluorothiophenol

Cat. No. B1294199
M. Wt: 207.07 g/mol
InChI Key: HXQRAQKAGXRFEM-UHFFFAOYSA-N
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Patent
US09296741B2

Procedure details

A mixture of 3-bromo-4-fluorobenzenethiol (3.89 g, 18.79 mmol) and sodium hydroxide (3.95 mL, 19.73 mmol) in MeOH was stirred at 0° C. for 10 minutes. To this solution was added iodoethane (1.803 mL, 22.54 mmol). The reaction mixture was stirred at ambient temperature for 6 hours. The solvent was removed, and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with addition ethyl acetate three times. The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the title compound (4.35 g, 18.50 mmol, 98% yield). It was used directly for the next reaction.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.803 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[CH:6][C:7]=1[F:8].[OH-].[Na+].I[CH2:13][CH3:14]>CO>[Br:1][C:2]1[CH:3]=[C:4]([S:9][CH2:13][CH3:14])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)S
Name
Quantity
3.95 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.803 mL
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with addition ethyl acetate three times
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)SCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.5 mmol
AMOUNT: MASS 4.35 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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